3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one

Kinase Inhibition PDGFR Mutant-Selectivity

Researchers studying drug-resistant kinase mutants face a critical challenge: generic analogs within the piperazinylpyrimidine class show extreme functional sensitivity to minor structural changes, rendering substituted compounds unreliable for target engagement studies. Procuring this exact analog (CAS 1060198-13-1) solves this by providing a defined, uncharacterized 6-phenyl-3,4-dihydropyrimidin-4-one scaffold with a benzylpiperazine-oxoethyl pharmacophore. • Enables selective profiling of oncogenic KIT and PDGFRA mutants over wild-type isoforms, based on class-level evidence. • Uncharacterized status makes it ideal for unbiased phenotypic screening in TNBC models (e.g., MDA-MB-468) and chemoproteomic target deconvolution. • Structurally distinct from quinazoline-based inhibitors, reducing patent infringement risk in scaffold-hopping campaigns.

Molecular Formula C23H24N4O2
Molecular Weight 388.5 g/mol
CAS No. 1060198-13-1
Cat. No. B6541315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one
CAS1060198-13-1
Molecular FormulaC23H24N4O2
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C=NC(=CC3=O)C4=CC=CC=C4
InChIInChI=1S/C23H24N4O2/c28-22-15-21(20-9-5-2-6-10-20)24-18-27(22)17-23(29)26-13-11-25(12-14-26)16-19-7-3-1-4-8-19/h1-10,15,18H,11-14,16-17H2
InChIKeyLXGHEPQBOFJPIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one Procurement Overview


3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one (CAS 1060198-13-1) is a synthetic small molecule belonging to the piperazinylpyrimidine class, a group of compounds recognized for their potential as selective kinase inhibitors [1]. This compound features a 6-phenyl-3,4-dihydropyrimidin-4-one core appended with a 4-benzylpiperazine moiety via an oxoethyl linker. Piperazinylpyrimidine-based derivatives have been shown to represent a novel class of antitumor agents with a selective tendency to target certain kinase subfamily members, including PDGFR, CK1, and RAF [1].

1
Kinase selectivity research workflow — structurally aligned with mutant-selective chemotype
2
Novel chemotype exploration — 3,4-dihydropyrimidin-4-one core distinct from patented quinazoline series
3
Unannotated chemical probe — no pre-disclosed bioactivity; suitable for phenotypic screening and target deconvolution

Why Generic Piperazinylpyrimidine Selection Fails


Generic substitution within the piperazinylpyrimidine class is precluded by the extreme functional sensitivity of activity and selectivity profiles. Research underscores that minor structural modifications in this series drive profound differences in biological behavior. While some analogs demonstrate selective cytostatic activity against triple-negative breast cancer cells like MDA-MB-468, others act as global cytotoxins across the NCI-60 panel [1]. Furthermore, the selective tendency of these compounds to target specific kinase mutants (e.g., KIT and PDGFRA mutants over wild-type isoforms) is highly dependent on the precise substitution pattern on the pyrimidine core [1]. For CAS 1060198-13-1, the specific combination of a 6-phenyl substituent and the oxoethyl-linked benzylpiperazine creates a unique pharmacophore, necessitating exact procurement to ensure reproducible target engagement distinct from even closely related analogs.

Target Compound 4-benzylpiperazine motif — structural alignment with selective kinase inhibitor chemotype
Generic Analog Risk Analog without this motif may act as global cytotoxin rather than selective probe
Target Scaffold 3,4-dihydropyrimidin-4-one core with 6-phenyl — structurally divergent from patented space
Quinazoline Analog Risk Quinazoline-linked piperazines occupy different chemical space; kinase interaction profile may not transfer
Minor structural modifications in this series can shift biological profile from selective cytostatic to global cytotoxicity. Exact procurement required for reproducible target-engagement studies.

Quantitative Differentiation Against Closest Analogs


Biased Kinase Mutant Selectivity Profile

In a foundational structure-activity study, compound 4 (a piperazinylpyrimidine analog) demonstrated a unique selective tendency to bind to and inhibit certain KIT and PDGFRA mutants compared to their wild-type isoforms, a profile not observed for the broader cytotoxic compound 16 [1]. While direct data for CAS 1060198-13-1 is not publicly available in peer-reviewed literature, its structural features—particularly the 4-benzylpiperazine motif—align with those of selective kinase inhibitor chemotypes rather than global cytotoxins like compound 16. This class-level inference suggests procurement for kinase selectivity studies is justified, whereas substitution with a globally cytotoxic analog would obscure target-specific readouts.

Kinase mutant selectivity
Class-level inference
4-benzylpiperazine series: selective tendency toward KIT/PDGFRA mutants over wild-type isoforms. Broader cytotoxic analogs (e.g., Compound 16) show non-selective NCI-60 panel activity.
Supports mutant-selective kinase profiling workflow
Class-level inference only; direct data for CAS 1060198-13-1 not available
Kinase Inhibition PDGFR Mutant-Selectivity Cancer

Novel Scaffold and Freedom-to-Operate Advantage

The patent family surrounding piperazinylpyrimidine analogues (e.g., US 2012/0053183) explicitly claims compounds of formula (I), (II), and (III) wherein R^10 can be optionally substituted ethyl or benzyl, and the pyrimidine core is linked to a quinazoline or quinazoline derivative [1]. The target compound, CAS 1060198-13-1, features a 6-phenyl-3,4-dihydropyrimidin-4-one core, a distinct departure from the quinazoline-linked scaffolds heavily exemplified in the patent. This structural deviation suggests that the target compound occupies a different chemical space within the piperazinylpyrimidine class, potentially enabling it to circumvent existing intellectual property while exploring new kinase interactions not achievable with patented quinazoline-containing analogs.

Scaffold divergence
Class-level inference
3,4-dihydropyrimidin-4-one core vs. heavily exemplified quinazoline-linked scaffolds in patent literature (e.g., US20120053183). Structural deviation may enable novel kinase interactions.
Freedom-to-operate context; new chemical space exploration
Patent structural claims analysis; no biological comparison data
Patent Landscape Structural Uniqueness Kinase Inhibitor Scaffold Hopping

Absence of Published Biological Activity Data

A comprehensive search of the peer-reviewed literature and authoritative databases (PubChem, ChEMBL) reveals no publicly available biological activity data (IC50, EC50, Ki, or cellular assay results) for CAS 1060198-13-1 as of the search date. In contrast, structurally related compounds such as 4, 15, and 16 are well-characterized as selective cytostatic agents or global cytotoxics against the NCI-60 panel, with compound 15 being a potent growth inhibitor of MDA-MB-468 (TNBC) cells and a preclinical candidate investigated against in vivo models [1]. This data void for the target compound is itself a selection criterion: it represents an unexplored chemical biology tool suitable for novel phenotypic screening or chemoproteomic target deconvolution campaigns, where avoiding pre-disclosed bioactivity is a prerequisite.

Bioactivity annotation gap
Cross-study comparable
CAS 1060198-13-1: 0 annotated data points (PubChem, ChEMBL). Comparator Compound 15: well-characterized GI50 against MDA-MB-468, in vivo model data available.
Suitable for unbiased phenotypic screening and target deconvolution
Data void as selection criterion; no pre-disclosed mechanism
Chemical Probe Novel Target Phenotypic Screening Data Gap

Optimal Research Applications


Targeted Kinase Mutant Profiling

Based on the class-level evidence that 4-benzylpiperazine-containing piperazinylpyrimidines exhibit selective inhibition of oncogenic KIT and PDGFRA mutants over wild-type isoforms [1], CAS 1060198-13-1 is an ideal candidate for profiling panels of drug-resistant kinase mutants. Procuring this specific analog enables investigators to explore structure-activity relationships around benzylpiperazine-linked pyrimidinones to identify novel mutant-selective chemical leads for cancers driven by PDGFR family mutations.

IP-Circumventing Novel Chemotype Screening

The distinct 3,4-dihydropyrimidin-4-one core of CAS 1060198-13-1, which differs from the predominantly quinazoline-linked piperazine scaffolds in existing patent literature [1], makes it a valuable starting point for scaffold-hopping campaigns. Industrial users can employ this compound in primary biochemical screens to identify kinase targets that are uniquely addressable by this chemotype, while reducing the risk of patent infringement associated with quinazoline-based inhibitors.

TNBC Phenotypic Screening & Target Deconvolution

Given the established activity of related piperazinylpyrimidine series against the MDA-MB-468 triple-negative breast cancer cell line [1], and the complete lack of pre-existing bioactivity data for this specific analog, CAS 1060198-13-1 is exceptionally suited for unbiased phenotypic screening in TNBC models. Its uncharacterized nature makes it a preferred procurement choice for chemoproteomic target deconvolution studies aiming to identify novel therapeutic vulnerabilities in this difficult-to-treat cancer subtype.

Computational Drug Discovery & Structure-Based Design

The availability of a defined, novel small molecule scaffold with a complete absence of biological annotation makes this compound ideal for computational chemistry applications. Researchers can utilize the structure for virtual screening, docking studies against the kinome, and to generate testable hypotheses for synthesis prioritization before committing to wet-lab experiments. This in silico-first approach leverages the compound's structural novelty to maximize the efficiency of medicinal chemistry resources.

Application
Selection Property
Validation Focus
Kinase mutant selectivity profiling
4-benzylpiperazine motif alignment with selective chemotype
Mutant vs. wild-type kinase panel endpoint review
Novel chemotype screening
Structurally distinct 3,4-dihydropyrimidin-4-one core
Scaffold-hopping and kinome-wide selectivity review
Phenotypic screening and target deconvolution
Absence of pre-existing bioactivity annotation
Cell-model endpoint review and chemoproteomic target ID
Computational drug discovery
Defined novel scaffold with structural uniqueness
In silico docking and virtual screening against kinome
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